molecular formula C21H15N3O5 B12757742 3,5-Dihydro-5-(furanylmethylene)-3-(2-methoxy-4-nitrophenyl)-2-phenyl-4H-imidazol-4-one CAS No. 83536-74-7

3,5-Dihydro-5-(furanylmethylene)-3-(2-methoxy-4-nitrophenyl)-2-phenyl-4H-imidazol-4-one

Cat. No.: B12757742
CAS No.: 83536-74-7
M. Wt: 389.4 g/mol
InChI Key: QOVZNEIZNXVPJZ-LGMDPLHJSA-N
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Description

“3,5-Dihydro-5-(furanylmethylene)-3-(2-methoxy-4-nitrophenyl)-2-phenyl-4H-imidazol-4-one” is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-Dihydro-5-(furanylmethylene)-3-(2-methoxy-4-nitrophenyl)-2-phenyl-4H-imidazol-4-one” typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones with imidazole derivatives under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or bases to facilitate the formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amino derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology

In biological research, the compound may serve as a probe or ligand in studies involving enzyme interactions and receptor binding.

Medicine

The compound’s potential pharmacological properties make it a candidate for drug development, particularly in targeting specific biological pathways.

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of “3,5-Dihydro-5-(furanylmethylene)-3-(2-methoxy-4-nitrophenyl)-2-phenyl-4H-imidazol-4-one” involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4H-imidazol-4-one: A simpler imidazole derivative with similar core structure.

    3-(2-Methoxy-4-nitrophenyl)-2-phenyl-4H-imidazol-4-one: A related compound with different substituents.

Uniqueness

“3,5-Dihydro-5-(furanylmethylene)-3-(2-methoxy-4-nitrophenyl)-2-phenyl-4H-imidazol-4-one” is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

83536-74-7

Molecular Formula

C21H15N3O5

Molecular Weight

389.4 g/mol

IUPAC Name

(5Z)-5-(furan-2-ylmethylidene)-3-(2-methoxy-4-nitrophenyl)-2-phenylimidazol-4-one

InChI

InChI=1S/C21H15N3O5/c1-28-19-12-15(24(26)27)9-10-18(19)23-20(14-6-3-2-4-7-14)22-17(21(23)25)13-16-8-5-11-29-16/h2-13H,1H3/b17-13-

InChI Key

QOVZNEIZNXVPJZ-LGMDPLHJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=N/C(=C\C3=CC=CO3)/C2=O)C4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=NC(=CC3=CC=CO3)C2=O)C4=CC=CC=C4

Origin of Product

United States

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